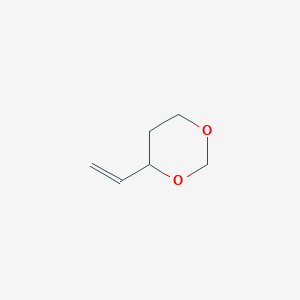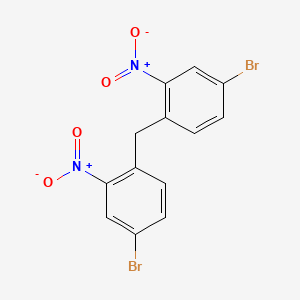
1,1'-Methanediylbis(4-bromo-2-nitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) is an organic compound with the molecular formula C13H8Br2N2O4 It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring, connected by a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be synthesized through a multi-step process involving the nitration and bromination of benzene derivatives. The general synthetic route involves:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-2-nitrobenzene.
Methylenation: Finally, the 4-bromo-2-nitrobenzene is reacted with formaldehyde in the presence of a base to form 1,1’-Methanediylbis(4-bromo-2-nitrobenzene).
Industrial Production Methods
Industrial production of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Oxidation: The methylene bridge can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, acidic medium.
Major Products
Reduction: 1,1’-Methanediylbis(4-amino-2-nitrobenzene).
Substitution: 1,1’-Methanediylbis(4-hydroxy-2-nitrobenzene).
Oxidation: 1,1’-Methanediylbis(4-bromo-2-nitrobenzaldehyde).
科学研究应用
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify proteins, affecting their function. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be compared with other similar compounds such as:
- 1-Bromo-3-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 4-Bromo-1,2-(methylenedioxy)benzene
- 1-Bromo-2,4-dinitrobenzene
Uniqueness
The uniqueness of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) lies in its dual bromine and nitro substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The methylene bridge further enhances its structural complexity and functionality.
属性
CAS 编号 |
1092-55-3 |
|---|---|
分子式 |
C13H8Br2N2O4 |
分子量 |
416.02 g/mol |
IUPAC 名称 |
4-bromo-1-[(4-bromo-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8Br2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
InChI 键 |
DCPDIHIPJHWBOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
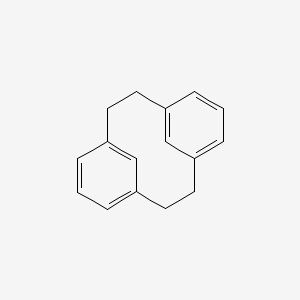


![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
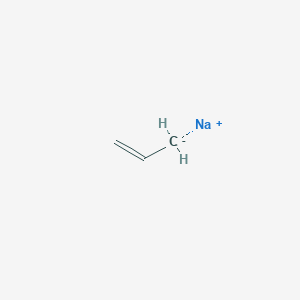
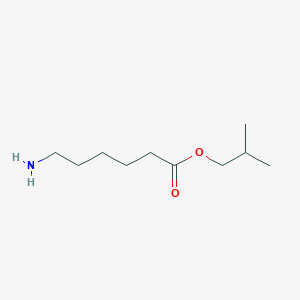
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
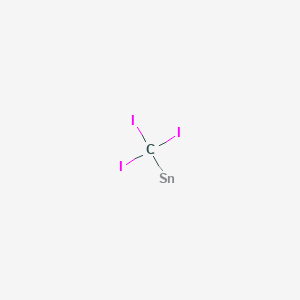
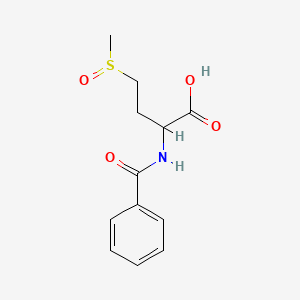
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
